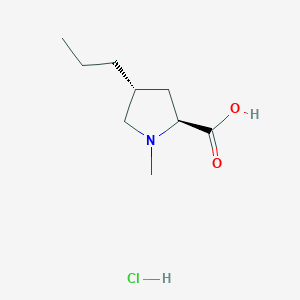

(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)

Description

Properties

IUPAC Name |

(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLBKTSQKYGOOA-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628392 | |

| Record name | (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-79-8 | |

| Record name | (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Hydrochloride: From Discovery to Application

This guide provides a comprehensive technical overview of (4R)-1-Methyl-4-propyl-L-proline hydrochloride, a pivotal molecule in the landscape of antibacterial drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, and its role in the development of novel therapeutics.

Introduction: A Key Building Block in Antibiotic Development

(4R)-1-Methyl-4-propyl-L-proline hydrochloride is a synthetic amino acid derivative that holds significant importance as a key structural component of the lincosamide antibiotic, lincomycin.[1] The emergence of antibiotic-resistant bacterial strains has fueled the exploration of novel antibiotic analogs, positioning this proline derivative as a critical starting material and research tool in medicinal chemistry. Its unique stereochemistry and chemical functionalities make it an ideal scaffold for the synthesis of next-generation antibiotics aimed at overcoming microbial resistance.

Discovery and Historical Context: A Tale of Two Moieties

The story of (4R)-1-Methyl-4-propyl-L-proline hydrochloride is intrinsically linked to the discovery of lincomycin. First isolated in the 1960s from the soil bacterium Streptomyces lincolnensis, lincomycin was found to be a conjugate of two distinct molecules: a sugar derivative and the amino acid (4R)-1-Methyl-4-propyl-L-proline.[1]

The biosynthesis of the 4-alkyl-L-proline core of lincomycin is a fascinating example of nature's chemical ingenuity. It begins with the common amino acid L-tyrosine and proceeds through a series of enzymatic transformations, including oxidative ring opening of L-3,4-dihydroxyphenylalanine (L-DOPA), to construct the unique 4-propyl-L-proline scaffold.[2][3] This biosynthetic pathway highlights the specialized metabolic capabilities of microorganisms in producing complex bioactive molecules.

Initially, (4R)-1-Methyl-4-propyl-L-proline was primarily obtained through the chemical degradation of lincomycin. However, the demand for this compound as a versatile building block for the synthesis of lincomycin analogs spurred the development of stereoselective synthetic routes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4R)-1-Methyl-4-propyl-L-proline hydrochloride is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [4] |

| Molecular Weight | 207.70 g/mol | [4] |

| CAS Number | 6734-79-8 | [4] |

| IUPAC Name | (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Note: Some properties like appearance and solubility are general characteristics and may vary based on the specific batch and purity.

Synthesis and Manufacturing

The synthesis of (4R)-1-Methyl-4-propyl-L-proline hydrochloride can be approached through two primary strategies: hydrolysis of the natural product lincomycin and de novo stereoselective synthesis.

Hydrolysis of Lincomycin

A common and historically significant method for obtaining (4R)-1-Methyl-4-propyl-L-proline is through the acid or base-mediated hydrolysis of lincomycin.[1] This process cleaves the amide bond connecting the amino acid and the sugar moiety.

Experimental Protocol: Proposed Method for Acid Hydrolysis of Lincomycin

Disclaimer: This is a proposed protocol based on general chemical principles of amide hydrolysis. Researchers should consult specific literature for optimized and validated procedures.

-

Dissolution: Dissolve lincomycin hydrochloride in a suitable acidic medium, such as 6M hydrochloric acid.

-

Heating: Heat the reaction mixture under reflux for several hours to ensure complete cleavage of the amide bond. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove the excess acid.

-

Purification: The crude product, containing (4R)-1-Methyl-4-propyl-L-proline hydrochloride and the sugar derivative, is then purified. This can be achieved through techniques such as ion-exchange chromatography or crystallization to isolate the desired amino acid hydrochloride salt.

Stereoselective Synthesis

While hydrolysis is a viable route, de novo synthesis offers greater control and the ability to produce analogs with diverse functionalities. The stereoselective synthesis of 4-substituted prolines is a well-established area of organic chemistry. A notable approach involves starting from a readily available chiral precursor, such as L-hydroxyproline.

Key Steps in the Stereoselective Synthesis of 4-Propyl-L-proline Derivatives (based on the synthesis of the 4S-epimer): [1]

-

Protection: The synthesis typically begins with the protection of the amine and carboxylic acid functionalities of a suitable proline precursor.

-

Oxidation: The hydroxyl group at the C4 position is oxidized to a ketone.

-

Wittig Reaction: A Wittig reaction is employed to introduce the propyl group. This step is crucial for establishing the carbon skeleton.

-

Stereoselective Reduction: The double bond introduced by the Wittig reaction is stereoselectively reduced. The choice of catalyst and reaction conditions is critical to achieve the desired stereochemistry at the C4 position.

-

N-Methylation: The secondary amine is methylated to introduce the N-methyl group.

-

Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the hydrochloride salt.

Mechanism of Action and Biological Relevance

The primary biological significance of (4R)-1-Methyl-4-propyl-L-proline hydrochloride lies in its role as a constituent of lincomycin. As part of the lincomycin molecule, it contributes to the overall shape and physicochemical properties that allow the antibiotic to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.

While the intrinsic biological activity of (4R)-1-Methyl-4-propyl-L-proline hydrochloride as an isolated compound is not extensively studied, proline and its analogs are known to play diverse roles in biology. Proline-rich motifs are crucial for protein-protein interactions and are involved in various signaling pathways.[5] Some proline analogs have been shown to influence the hypoxia-inducible factor (HIF) signaling pathway.[6] Further research is warranted to explore any potential standalone pharmacological activities of this particular proline derivative.

Applications in Drug Development

The principal application of (4R)-1-Methyl-4-propyl-L-proline hydrochloride in drug development is as a starting material for the semi-synthesis of novel lincosamide antibiotics. By modifying the structure of this proline derivative, medicinal chemists can create a library of lincomycin analogs with potentially improved properties, such as:

-

Enhanced potency against resistant bacterial strains.

-

Broadened spectrum of activity to target a wider range of pathogens.

-

Improved pharmacokinetic profiles , leading to better absorption, distribution, metabolism, and excretion (ADME) properties.

-

Reduced side effects compared to existing antibiotics.

The stereochemistry at the C4 position is a critical determinant of biological activity, and thus, having access to stereochemically pure (4R)-1-Methyl-4-propyl-L-proline hydrochloride is paramount for these synthetic efforts.

Conclusion

(4R)-1-Methyl-4-propyl-L-proline hydrochloride is more than just a chemical reagent; it is a key piece in the ongoing battle against antibiotic resistance. Its journey from a component of a natural product to a versatile synthetic building block exemplifies the synergy between natural product chemistry and modern medicinal chemistry. As researchers continue to explore the vast chemical space of antibiotic analogs, the demand for and importance of this unique proline derivative will undoubtedly continue to grow. This guide serves as a foundational resource for scientists and researchers dedicated to the discovery and development of new medicines to combat infectious diseases.

References

-

PubChem. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. (2014). PMC. [Link]

-

Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

-

Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

-

Kadlcik, S., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? Frontiers in Microbiology. [Link]

-

Kadlcik, S., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? ResearchGate. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | C9H18ClNO2 | CID 22802137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of (4R)-1-Methyl-4-propyl-L-proline in Lincomycin Biosynthesis: A Technical Guide

Abstract

Lincomycin, a lincosamide antibiotic produced by the soil bacterium Streptomyces lincolnensis, has long been a cornerstone in the treatment of Gram-positive bacterial infections.[1] Its unique structure, an amide linkage between a sugar moiety (methylthiolincosamide) and an unusual amino acid derivative, (4R)-1-Methyl-4-propyl-L-proline, underpins its biological activity. This technical guide provides an in-depth exploration of the biosynthesis of this critical amino acid component, detailing the enzymatic cascade that transforms the common amino acid L-tyrosine into the specialized propylhygric acid moiety. We will dissect the function of each biosynthetic enzyme, present methodologies for their characterization, and offer insights into the genetic manipulation of the producing organism. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular craftsmanship behind this important antibiotic.

Introduction: The Bifurcated Pathway to a Potent Antibiotic

The biosynthesis of lincomycin is a fascinating example of modular natural product assembly, proceeding through a bifurcated pathway where the two primary precursors are synthesized independently before their eventual condensation.[2] One branch is dedicated to the synthesis of the amino-octose sugar, methylthiolincosamide (MTL). The other, which is the focus of this guide, orchestrates the intricate conversion of L-tyrosine into (4R)-1-Methyl-4-propyl-L-proline. This transformation involves a series of remarkable enzymatic reactions, including hydroxylation, aromatic ring cleavage, C-C bond cleavage, methylation, cyclization, and reduction, all encoded within the lincomycin biosynthetic gene cluster (lmb). Understanding this pathway not only illuminates the fundamental biochemistry of natural product synthesis but also provides a roadmap for bioengineering novel lincosamide derivatives with enhanced therapeutic properties.

The Biosynthetic Blueprint: From L-Tyrosine to the Propylproline Moiety

The journey from L-tyrosine to the final (4R)-1-Methyl-4-propyl-L-proline component of lincomycin is a multi-step enzymatic cascade. The key enzymes involved in this transformation are LmbB2, LmbB1, LmbW, LmbA, LmbX, LmbY, and LmbJ.

Initial Steps: Aromatic Ring Activation and Cleavage

The pathway commences with the activation of the L-tyrosine ring, a process catalyzed by two key enzymes:

-

LmbB2 (Tyrosine Hydroxylase): This heme-containing enzyme initiates the pathway by hydroxylating L-tyrosine at the C-3 position to yield L-3,4-dihydroxyphenylalanine (L-DOPA).[3] Unlike typical tyrosine hydroxylases, LmbB2 is an unusual heme protein.[3]

-

LmbB1 (L-DOPA 2,3-Dioxygenase): Following hydroxylation, LmbB1, an extradiol-cleaving dioxygenase, catalyzes the cleavage of the aromatic ring of L-DOPA between carbons 2 and 3.[4] This reaction is a critical step in dismantling the stable aromatic system to form a linear precursor. The purified LmbB1 protein exhibits a K_m for L-DOPA of 258.3 µM.[4]

The Core Transformation: C-C Bond Cleavage and Alkylation

The subsequent steps involve a series of unique enzymatic reactions that modify the linear precursor, setting the stage for cyclization:

-

LmbW (C-Methyltransferase): A crucial modification is the methylation of an intermediate derived from the L-DOPA cleavage product. LmbW is an S-adenosylmethionine (SAM)-dependent methyltransferase that adds a methyl group, which will ultimately become part of the propyl side chain.

-

LmbA (γ-Glutamyltransferase): LmbA is a putative γ-glutamyltransferase that plays a vital role in an unprecedented C-C bond cleavage reaction. It is proposed to indirectly cleave off an oxalyl residue by transiently attaching a glutamate to the LmbW product.[5][6] This novel mechanism is a key step in shortening the carbon backbone to form the proline ring precursor.[5][6]

Final Assembly of 4-propyl-L-proline (PPL)

The modified linear precursor is then cyclized and reduced to form 4-propyl-L-proline (PPL):

-

LmbX (Isomerase): LmbX is believed to be an isomerase that facilitates the transformation of its substrate into a form suitable for reduction by LmbY.[6]

-

LmbY (Reductase): LmbY, a putative F420-dependent reductase, is thought to catalyze two reduction steps to convert the cyclized intermediate into the final 4-propyl-L-proline (PPL).[7]

N-Methylation and Condensation

With PPL synthesized, the final steps involve its modification and incorporation into the lincomycin scaffold:

-

LmbJ (N-Methyltransferase): LmbJ is an S-adenosylmethionine (SAM)-dependent N-methyltransferase that catalyzes the final step in the formation of the amino acid moiety, the methylation of the nitrogen atom of the pyrrolidine ring of N-demethyllincomycin (the condensed product of PPL and MTL) to form lincomycin.[8][9]

-

LmbC, LmbD, and LmbN (Condensation Machinery): The 4-propyl-L-proline is first activated by LmbC, an adenylation domain.[10] It is then condensed with the sugar moiety, methylthiolincosamide (MTL), in a reaction mediated by LmbD and the peptidyl carrier protein LmbN.[10]

The complete biosynthetic pathway from L-tyrosine to the incorporation of (4R)-1-Methyl-4-propyl-L-proline into lincomycin is depicted in the following diagram:

Caption: Biosynthetic pathway of the propylproline moiety of lincomycin.

Quantitative Insights: Enzymatic Parameters

The biochemical characterization of the enzymes in the propylproline biosynthetic pathway provides crucial quantitative data for understanding their catalytic efficiencies and substrate specificities.

| Enzyme | Substrate(s) | K_m | k_cat | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| LmbB1 | L-DOPA | 258.3 µM | - | - | [4] |

| LmbC | 4-propyl-L-proline (PPL) | 0.23 ± 0.02 mM | 1.12 ± 0.03 min⁻¹ | 8.1 x 10¹ | [PLOS ONE, 2013] |

| L-proline | 0.44 ± 0.07 mM | 0.003 ± 0.0001 min⁻¹ | 1.1 x 10⁻¹ | [PLOS ONE, 2013] | |

| LmbJ | N-demethyllincomycin | 0.12 ± 0.01 mM | - | - | [8] |

| S-adenosylmethionine (SAM) | 0.08 ± 0.01 mM | - | - | [8] |

Note: Data for all enzymes in the pathway is not publicly available. This table represents a compilation of reported values.

Experimental Protocols: Unraveling the Biosynthetic Machinery

Elucidating the function of the lmb gene products has relied on a combination of genetic manipulation of S. lincolnensis and in vitro biochemical assays with purified recombinant enzymes.

Gene Inactivation in Streptomyces lincolnensis

Creating targeted gene knockouts is a fundamental technique to probe the function of biosynthetic genes. A common method involves homologous recombination using a temperature-sensitive vector like pKC1139.

Caption: Workflow for gene inactivation in S. lincolnensis.

Protocol: Gene Inactivation using pKC1139

-

Construction of the Knockout Plasmid:

-

Amplify ~1.5-2.0 kb DNA fragments corresponding to the upstream and downstream flanking regions of the target lmb gene from S. lincolnensis genomic DNA using high-fidelity PCR.

-

Clone the amplified flanking regions into the temperature-sensitive E. coli-Streptomyces shuttle vector pKC1139.

-

-

Transformation into E. coli :

-

Transform the constructed knockout plasmid into a non-methylating E. coli strain, such as ET12567/pUZ8002, to ensure the plasmid DNA is not degraded by the Streptomyces restriction systems.

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain containing the knockout plasmid and the S. lincolnensis recipient strain separately to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., MS agar) to allow for conjugation.

-

-

Selection of Single-Crossover Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin to select for the vector) and incubate at a non-permissive temperature for pKC1139 replication (e.g., 37°C). This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Selection of Double-Crossover Mutants:

-

Propagate the single-crossover mutants in non-selective liquid medium for several rounds to facilitate a second homologous recombination event, which will excise the plasmid backbone.

-

Plate the culture on non-selective medium and then replica-plate onto medium with and without the selection antibiotic (apramycin). Colonies that are sensitive to the antibiotic are potential double-crossover mutants where the target gene has been replaced by the construct on the plasmid.

-

-

Verification:

-

Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.

-

In Vitro Enzymatic Assays

Protocol: In Vitro Assay for LmbW (C-Methyltransferase)

This protocol is adapted from the described in vitro testing of LmbW.[5]

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified recombinant LmbW enzyme (1 mg/mL)

-

Substrate (the cyclic imine/enamine tautomers post-LmbB1 reaction) (4 mM)

-

S-adenosylmethionine (SAM) (4 mM)

-

Glycine buffer (40 mM, pH 9.5)

-

-

The total reaction volume is 100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 28°C for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by adding 1 µL of formic acid.

-

-

Analysis:

-

Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the methylated intermediate.

-

Conclusion and Future Perspectives

The biosynthesis of (4R)-1-Methyl-4-propyl-L-proline is a testament to the metabolic ingenuity of Streptomyces lincolnensis. The intricate enzymatic cascade that converts a common amino acid into a highly specialized building block for a potent antibiotic highlights the vast potential for biocatalysis in generating chemical diversity. A thorough understanding of this pathway, from the individual enzyme mechanisms to the genetic regulation of the lmb cluster, is paramount for future endeavors in synthetic biology and drug discovery. The protocols and data presented in this guide provide a framework for researchers to further explore this fascinating biosynthetic pathway. Future work may focus on the detailed structural and mechanistic characterization of all the enzymes, which could enable rational engineering to produce novel lincomycin analogs with improved efficacy, expanded spectrum of activity, and better resistance profiles. The continued exploration of nature's biosynthetic machinery will undoubtedly fuel the next generation of antibiotic development.

References

-

Characterization of N-demethyllincomycin-methyltransferase. (n.d.). Masaryk University. Available at: [Link]

-

Proposed propylproline biosynthetic sub-pathway of the lincomycin (A) biosynthesis. (n.d.). ResearchGate. Available at: [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PNAS. Available at: [Link]

-

Functions of LmbX and LmbY. (A) Proposed mechanism of LmbX and LmbY... (n.d.). ResearchGate. Available at: [Link]

-

The genes lmbB1 and lmbB2 of Streptomyces lincolnensis encode enzymes involved in the conversion of L-tyrosine to propylproline during the biosynthesis of the antibiotic lincomycin A. (1998). PubMed. Available at: [Link]

-

Genetic Manipulation of Streptomyces Species. (2017). PMC - NIH. Available at: [Link]

-

Streptomyces lincolnensis. (2026). Grokipedia. Available at: [Link]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? (2016). Frontiers in Microbiology. Available at: [Link]

-

pKC1139 vector map and sequence. (n.d.). NovoPro Bioscience Inc. Available at: [Link]

-

The lincomycin biosynthetic pathway. Gray background highlights the... (n.d.). ResearchGate. Available at: [Link]

-

CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes. (2020). Nature Protocols. Available at: [Link]

-

The Novel Transcriptional Regulator LmbU Promotes Lincomycin Biosynthesis through Regulating Expression of Its Target Genes in Streptomyces lincolnensis. (2018). PMC - NIH. Available at: [Link]

-

An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. (2017). PMC - NIH. Available at: [Link]

-

Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes. (2024). PMC - NIH. Available at: [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PNAS. Available at: [Link]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond? (2016). PubMed. Available at: [Link]

-

Amplification of lmbB1 gene in Streptomyces lincolnensis improves quantity and quality of lincomycin A fermentation. (2020). PubMed. Available at: [Link]

-

Engineering. (2022). iGEM 2022. Available at: [Link]

-

Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family. (2013). PMC - NIH. Available at: [Link]

-

Three new LmbU targets outside lmb cluster inhibit lincomycin biosynthesis in Streptomyces lincolnensis. (2020). PMC - NIH. Available at: [Link]

-

-

Gamma GT Test Kit. (n.d.). Adveeta Biotech. Available at: [Link]

-

-

GAMMA GT. (n.d.). ClearChem Diagnostics. Available at: [Link]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? (2016). ResearchGate. Available at: [Link]

-

Characterization of the histone methyltransferase PRDM9 using biochemical, biophysical and chemical biology techniques. (2014). PubMed. Available at: [Link]

Sources

- 1. Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The genes lmbB1 and lmbB2 of Streptomyces lincolnensis encode enzymes involved in the conversion of L-tyrosine to propylproline during the biosynthesis of the antibiotic lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? [frontiersin.org]

- 6. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of (4R) Stereochemistry in Proline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proline, the only proteinogenic secondary amino acid, imposes unique conformational constraints on the polypeptide backbone, profoundly influencing protein structure and function. Substitution at the C4 position of the pyrrolidine ring, particularly with a (4R) stereochemistry, introduces a powerful tool for modulating these constraints. This in-depth technical guide explores the fundamental principles governing the biological significance of the (4R) configuration in proline derivatives. We will delve into the stereoelectronic effects that dictate conformational preferences, the critical role of (4R)-hydroxyproline in collagen stability, and the strategic application of (4R)-substituted prolines in protein engineering and drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful chemical entities.

The Conformational Landscape of Proline: The Significance of Ring Puckering

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (UP) and Cγ-endo (DOWN).[1][2] This puckering is defined by the position of the Cγ atom relative to the plane formed by the other four ring atoms.[2][3] The puckering state is intrinsically linked to the backbone dihedral angles (φ and ψ) and the cis/trans isomerization of the preceding peptide bond.[4][5]

-

Cγ-exo (UP) pucker: Generally favors a trans conformation of the preceding peptide bond. This conformation is prevalent in the polyproline II (PPII) helix, a key structural motif in many proteins, including collagen.[6][7]

-

Cγ-endo (DOWN) pucker: Is more compatible with a cis peptide bond.[4]

The ability to control the equilibrium between these two puckering states is a cornerstone of engineering protein stability and function.

The Gauche Effect: A Stereoelectronic Rationale for (4R) Dominance

The introduction of an electronegative substituent at the C4 position of the proline ring profoundly influences its puckering preference through stereoelectronic effects, primarily the gauche effect.[5][8]

When an electronegative atom (like the oxygen in a hydroxyl group or fluorine) is in the (4R) position, it creates a strong preference for the Cγ-exo pucker.[5][8][9] This is due to a stabilizing hyperconjugative interaction between the C-H bond on the δ-carbon and the antibonding orbital (σ*) of the C4-substituent bond. This interaction is maximized in the gauche conformation, which corresponds to the Cγ-exo pucker.[5] Conversely, a (4S) substituent favors the Cγ-endo pucker.[5][7]

This stereoelectronic control allows for the rational design of proline derivatives that can pre-organize a peptide backbone into a desired conformation, thereby enhancing stability.[10]

Caption: Stereoelectronic control of proline ring pucker by 4-substituents.

(4R)-Hydroxyproline: The Key to Collagen's Strength

The most abundant post-translational modification in humans is the hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp).[11] This modification is critical for the stability of collagen, the most abundant protein in mammals.[8][12][13]

Collagen's structure is a triple helix of polypeptide chains, each of which adopts a left-handed polyproline II (PPII) helix.[8] The repeating sequence is typically Gly-Xaa-Yaa, where Xaa is often proline and Yaa is frequently (4R)-hydroxyproline.[8]

The hydroxylation of proline to Hyp at the Yaa position is catalyzed by prolyl 4-hydroxylases (P4Hs).[11][14][15] The (4R)-hydroxyl group plays a crucial role in stabilizing the collagen triple helix.[8][12] This stabilization arises from the stereoelectronically enforced Cγ-exo pucker, which pre-organizes the polypeptide chain in the required PPII conformation, reducing the entropic cost of folding.[8][10] While it was once thought that hydrogen bonds involving the hydroxyl group were the primary stabilizing factor, it is now understood that the stereoelectronic effect is dominant.[12]

The Prolyl 4-Hydroxylase (P4H) Catalytic Cycle

P4Hs are non-heme iron dioxygenases that require Fe²⁺, 2-oxoglutarate, and O₂ as co-substrates.[11][14] Ascorbate (Vitamin C) is also required as a cofactor to reduce the iron center back to its active Fe²⁺ state in uncoupled reaction cycles.[11][14] The enzyme specifically recognizes proline residues within the X-Pro-Gly sequence of protocollagen chains and catalyzes the stereospecific hydroxylation at the 4R position.[11][14]

Caption: Catalytic cycle of Prolyl 4-Hydroxylase (P4H).

Applications in Drug Design and Protein Engineering

The ability to dictate the conformational preferences of proline residues makes (4R)-substituted derivatives powerful tools in drug design and protein engineering.

Enhancing Protein and Peptide Stability with (4R)-Fluoroproline

(2S,4R)-4-fluoroproline ((4R)-FPro) is a synthetic proline analog where the hydroxyl group is replaced by fluorine. Fluorine is more electronegative than oxygen, resulting in an even stronger stereoelectronic preference for the Cγ-exo pucker.[9][16]

Incorporating (4R)-FPro into peptides and proteins can significantly enhance their thermal and conformational stability.[10][17][18][19] This is because the fluorinated proline pre-organizes the polypeptide backbone into the desired conformation, reducing the entropic penalty of folding.[10] For example, replacing proline with (4R)-FPro in ubiquitin, a protein where all three native prolines adopt a Cγ-exo pucker, resulted in a significant increase in stability.[10]

Table 1: Thermodynamic Effects of (4R)-Substitutions on Collagen Model Peptides

| Peptide | Melting Temperature (Tm) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Stabilizing Factor |

| (Pro-Pro-Gly)₁₀ | 24°C | - | - | Reference |

| (Pro-Hyp-Gly)₁₀ | 58°C | Increased | Increased | Enthalpic |

| (Pro-(4R)-FPro-Gly)₁₀ | 41°C | Decreased | Decreased | Entropic |

Data synthesized from references[17][18][20]. Note that absolute values can vary with experimental conditions.

The enhanced stability from (4R)-Hyp is primarily enthalpic, likely due to favorable hydration networks.[17][18] In contrast, the stability enhancement from (4R)-FPro is predominantly entropic, stemming from the pre-organization of the polypeptide chain.[17][18][20]

(4R)-Substituted Prolines as Scaffolds in Drug Discovery

The conformationally constrained nature of the proline ring makes it an attractive scaffold for designing peptidomimetics and small molecule inhibitors. The (4R) configuration can be used to orient functional groups in a precise three-dimensional arrangement to optimize interactions with a biological target.

For instance, (4R)-aminoproline (Amp) is a naturally occurring analog that can introduce pH-responsiveness into peptides due to the pKa of its side-chain amino group being near physiological pH.[21][22] This property can be exploited in designing drug delivery systems that release their payload in specific cellular compartments with different pH environments.[21][22]

Experimental Protocols

Synthesis of (4R)-Substituted Proline Derivatives

A common strategy for synthesizing various (4R)-substituted prolines is to start from the commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline.[23] Stereospecific modification of the hydroxyl group allows access to a wide range of derivatives.[5]

Protocol: Synthesis of a 4R-Azidoproline Derivative on Solid Phase (Proline Editing) [5]

-

Incorporate Fmoc-(4R)-Hyp-OH: Synthesize the desired peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating Fmoc-(4R)-Hyp-OH at the desired position.

-

Sulfonylation: After peptide assembly, treat the resin-bound peptide with a sulfonylating agent (e.g., p-nosyl chloride or mesyl chloride) and a base (e.g., collidine) in a suitable solvent like dichloromethane (DCM) to convert the hydroxyl group into a good leaving group.

-

Azide Substitution (Sₙ2 reaction): Treat the sulfonated peptide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This proceeds via an Sₙ2 reaction, resulting in inversion of stereochemistry to yield a (4S)-azidoproline residue. To obtain the (4R)-azidoproline, a double inversion is required, often starting with a Mitsunobu reaction to invert the initial (4R)-hydroxyl to a (4S)-ester, followed by the sulfonylation and azide substitution to revert to the (4R) configuration.[5]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the resulting peptide containing the (4R)-azidoproline residue by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for solid-phase synthesis of a 4-substituted proline derivative.

Analytical Techniques for Stereoisomer Determination

Distinguishing between (4R) and (4S) isomers is critical. Chiral chromatography is the most common and reliable method.

Protocol: Enantiomeric Separation of Proline Derivatives by Chiral HPLC [24][25]

-

Derivatization (if necessary): Proline and its simple derivatives lack a strong chromophore for UV detection. Derivatize the amino group with a fluorescent tag like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to enable sensitive detection.[24][25]

-

Dissolve the proline derivative sample in a suitable buffer.

-

Add a solution of NBD-Cl in ethanol.

-

Heat the mixture (e.g., 60°C for 10 minutes) to complete the reaction.[25]

-

-

HPLC Analysis:

-

Column: Use a chiral stationary phase column, such as a CHIRALPAK IA or AD-H.[25]

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and ethanol with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[24] For the derivatized proline, an isocratic mobile phase of 0.1% TFA in ethanol can be effective.[25]

-

Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.

-

Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the derivatizing agent (e.g., 464 nm for NBD).[25]

-

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The (4R) configuration in proline derivatives is a powerful determinant of molecular conformation with profound biological consequences. Through stereoelectronic control, this specific stereochemistry enforces a Cγ-exo ring pucker that is fundamental to the structural integrity of collagen and can be exploited to enhance the stability of other proteins and peptides. For drug development professionals and researchers, a thorough understanding of these principles is essential for the rational design of novel therapeutics, peptidomimetics, and engineered proteins with improved properties. The continued exploration of diverse (4R)-substitutions on the proline scaffold promises to unlock new opportunities in chemical biology and medicine.

References

- Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry.

- In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix.

- Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix.

- Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. American Chemical Society.

- Application of (4 R )-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry (RSC Publishing).

- COLLAGEN STRUCTURE AND STABILITY.

- Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues.

- Synthetic Studies on L-Proline and (4R)

- Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed.

- Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit. PubMed.

- Fluoroprolines as Tools for Protein Design and Engineering.

- Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as tre

- Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

- Prolyl 4-hydroxylase. PubMed Central.

- Conformational landscape of substituted prolines. PubMed Central.

- Proline puckering parameters for collagen structure simul

- The flexibility in the proline ring couples to the protein backbone. PubMed Central.

- The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central.

- Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin.

- The puckering free-energy surface of proline. AIP Publishing.

- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.

- Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PubMed Central.

- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.

- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.

- Hydroxyproline. Wikipedia.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. The flexibility in the proline ring couples to the protein backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 14. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. researchgate.net [researchgate.net]

- 25. impactfactor.org [impactfactor.org]

natural occurrence of 4-propyl-L-proline derivatives

An In-depth Technical Guide to the Natural Occurrence of 4-Propyl-L-proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Alkyl-L-proline derivatives, particularly (2S,4R)-4-propyl-L-proline (PPL), are rare, non-proteinogenic amino acids that serve as critical structural components for several classes of potent, naturally occurring bioactive compounds. These are not widespread in nature but are concentrated in specific microbial lineages, primarily bacteria of the genus Streptomyces. PPL is a key building block for the clinically important lincosamide antibiotic, lincomycin; the sequence-selective DNA-alkylating antitumor agents, pyrrolo[1][2]benzodiazepines (PBDs); and the microbial hormone, hormaomycin.[1] The presence of the 4-propyl moiety is crucial, as it significantly enhances the biological efficacy of the parent molecule compared to analogues incorporating standard L-proline.[1] The biosynthesis of PPL is a complex, specialized pathway originating from L-tyrosine, involving a novel C-C bond cleavage mechanism that has been a subject of significant research.[1][3] Understanding the natural occurrence, biosynthesis, and enzymatic incorporation of PPL provides a powerful platform for synthetic biology, mutasynthesis, and the rational design of new therapeutic agents with improved potency and pharmacological profiles.

Introduction

Among the vast chemical diversity of natural products, molecules built from non-standard amino acid precursors often exhibit remarkable biological activities. (2S,4R)-4-propyl-L-proline is a chiral, non-proteinogenic amino acid that exemplifies this principle. Unlike its ubiquitous proteinogenic counterpart, L-proline, PPL is found in a limited but highly significant set of secondary metabolites.[1][4] Its rigid pyrrolidine ring, substituted with a propyl group at the C-4 position, imparts specific conformational properties and steric bulk that are fundamental to the bioactivity of the molecules it helps form.[2] This guide provides a detailed exploration of the natural sources of PPL derivatives, the intricate biosynthetic machinery responsible for their creation, their role in conferring potent biological activity, and the methodologies used to study and synthesize these valuable compounds.

Chapter 1: Natural Sources and Distribution

The occurrence of 4-propyl-L-proline is not ubiquitous but is rather restricted to specific secondary metabolic pathways in microorganisms, predominantly soil-dwelling bacteria of the order Actinomycetales. These bacteria are renowned for their prolific production of antibiotics and other bioactive compounds.

Microbial Origins

The primary producers of PPL-containing natural products are species within the genus Streptomyces.

-

Streptomyces lincolnensis : This bacterium is the natural source of lincomycin , a clinically used lincosamide antibiotic that functions by binding to the ribosome and inhibiting protein synthesis.[1]

-

Streptomyces griseoflavus : This species produces hormaomycin , a complex peptide lactone that acts as a microbial hormone, influencing cell differentiation and antibiotic production in a quorum-sensing-like manner.[1]

-

Various Actinomycetes : A range of different species produce pyrrolo[1][2]benzodiazepines (PBDs) , a class of potent antitumor compounds. PPL serves as a key precursor for the pyrrolidine ring of these DNA-interactive agents.[1]

Key PPL-Containing Natural Products

The integration of PPL is a hallmark of three distinct and pharmacologically important classes of natural products. The specific (4R) stereochemistry of the propyl group is the natural configuration found in these molecules.[2][5]

| Natural Product Class | Representative Molecule(s) | Source Organism (Example) | Core Biological Activity |

| Lincosamides | Lincomycin A, Lincomycin B | Streptomyces lincolnensis | Antibacterial (Ribosome Inhibition)[1][3] |

| Pyrrolobenzodiazepines | Anthramycin, Tomaymycin | Various Actinomycetes | Antitumor (DNA Alkylating Agent)[1] |

| Microbial Hormones | Hormaomycin | Streptomyces griseoflavus | Quorum Sensing, Morphogenesis[1] |

Distinction from Other Proline Derivatives

It is critical to distinguish PPL from other naturally occurring proline analogues to appreciate its unique role:

-

Hydroxyprolines : Trans-4-hydroxy-L-proline is a common post-translational modification in collagen but is hydroxylated after proline is incorporated into a peptide chain.[6] Free trans-4-hydroxy-L-proline can also be produced by microbial proline 4-hydroxylases.[6]

-

Methylprolines : 4-methylproline is another rare alkylated proline found in nonribosomal peptides produced by cyanobacteria, such as those from the genus Nostoc.[7] Its biosynthesis and incorporation machinery are distinct from that of PPL.

-

Pyrrolizidine Alkaloids : These compounds, found widely in plants, contain a bicyclic pyrrolizidine core structure.[8][9] While structurally related to proline, they are biosynthetically distinct and are not formed from PPL precursors.[10][11]

Chapter 2: The Biosynthetic Pathway of 4-Propyl-L-Proline

The biosynthesis of PPL is a specialized and enzymatically complex process that begins with the common proteinogenic amino acid L-tyrosine. The pathway was elucidated through a combination of gene inactivation experiments and in vitro functional tests with recombinant enzymes.[1]

From L-Tyrosine to a Cyclic Intermediate

The pathway commences with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][12] The aromatic ring of L-DOPA then undergoes an extradiol cleavage, followed by cyclization to yield an α-ketoacid intermediate.[1]

The Core PPL Biosynthetic Steps

A revised scheme for the final steps of PPL biosynthesis has been proposed based on the lincomycin (Lmb) gene cluster.[1] This sequence involves a series of novel enzymatic transformations.

-

Methylation (LmbW) : The pathway intermediate is methylated by the enzyme LmbW.

-

C-C Bond Cleavage (LmbA) : A putative γ-glutamyltransferase, LmbA, catalyzes an unprecedented reaction. It is proposed to transiently attach a glutamate residue to the substrate, which facilitates the cleavage of a C-C bond to remove an oxalyl group. This represents a novel mechanism for this class of enzymes.[1]

-

Isomerization (LmbX) : The resulting product is converted by the isomerase LmbX into a conformation suitable for the final reduction step.

-

Reduction (LmbY) : The isomer is reduced by LmbY to complete the formation of (2S,4R)-4-propyl-L-proline (PPL).

Caption: Key steps in the chemical synthesis of the natural (4R)-epimer of PPL.

Chapter 5: Future Perspectives and Drug Development

The concentrated natural occurrence of PPL in potent bioactive metabolites makes its biosynthetic pathway a prime target for bioengineering and drug discovery.

-

Mutasynthesis and Precursor-Directed Biosynthesis : By feeding synthetic, non-natural PPL analogues (e.g., with butyl or pentyl side chains) to a mutant strain of S. lincolnensis blocked in PPL biosynthesis, it is possible to generate novel lincosamides with potentially superior antibacterial properties. *[1][3] Synthetic Biology : The entire PPL biosynthetic gene cluster can be expressed in a heterologous host, providing a platform for pathway engineering. Modifying the substrate specificity of enzymes like LmbC could enable the incorporation of an even wider variety of non-standard amino acids.

-

Rational Drug Design : The synthesis of PPL epimers, such as (4S)-1-methyl-4-propyl-L-proline, allows for detailed structure-activity relationship (SAR) studies. U[5][13]nderstanding how stereochemistry at the C-4 position impacts target binding is crucial for designing next-generation antibiotics and antitumor agents that can overcome existing resistance mechanisms.

By leveraging the foundational knowledge of how nature produces and utilizes 4-propyl-L-proline, researchers are well-equipped to develop new and more effective therapies for a range of human diseases.

References

-

Novotna, J., Olsovska, J., Novak, P., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? Frontiers in Microbiology. [Link]

-

Kadlčík, S., Kučera, T., Chalupská, D., et al. (2013). Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis. PLOS ONE. [Link]

-

Kadlčík, S., Kučera, T., Chalupská, D., et al. (2013). Adaptation of an L-proline adenylation domain to use 4-propyl-L-proline in the evolution of lincosamide biosynthesis. PubMed. [Link]

-

Saha, A., & Dudley, G. B. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Molbank. [Link]

-

Wikipedia. Pyrrolizidine alkaloid. Wikipedia. [Link]

-

Kadlčík, S., et al. (2013). Adaptation of an L-proline adenylation domain to use 4-propyl-L-proline in the evolution of lincosamide biosynthesis. National Institutes of Health. [Link]

-

Saha, A., & Dudley, G. B. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]

-

Wang, H., Fewer, D. P., Holm, L., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. PubMed. [Link]

-

Luchterhand, R. D., & Lünsmann, V. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Institutes of Health. [Link]

-

Shibasaki, T., Mori, H., Chiba, S., et al. (2001). Microbial Proline 4-Hydroxylase Screening and Gene Cloning. National Institutes of Health. [Link]

-

Kaur, P., Chodisetti, B., & Kumar, K. S. (2013). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. PubMed Central. [Link]

-

Kowalczyk, M., & Mikołajczak, B. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. National Institutes of Health. [Link]

-

Moxley, M. A., & Becker, D. F. (2016). Role of Proline in Pathogen and Host Interactions. PubMed Central. [Link]

-

National Center for Biotechnology Information. L-Proline. PubChem Compound Database. [Link]

Sources

- 1. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 9. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of the Proline Moiety in Lincosamide Antibiotics

Abstract

Lincosamide antibiotics, such as the clinically significant lincomycin, are potent inhibitors of bacterial protein synthesis. Their unique structure, a conjugate of an amino sugar (thiooctose) and an N-methyl-4-alkyl-L-proline moiety, is critical for their biological activity. While structurally similar, lincosamides like lincomycin and celesticetin derive their proline precursors from fundamentally different origins, representing a fascinating case of biosynthetic divergence. This guide provides a detailed technical exploration of the biosynthesis of the proline moiety in lincosamides, focusing on the complex and unusual pathway for 4-propyl-L-proline (PPL) formation in lincomycin, which originates from L-tyrosine. We will dissect the enzymatic cascade, from initial aromatic ring cleavage to a novel C-C bond scission, and the subsequent activation and condensation steps. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of this pathway for applications in biosynthetic engineering and the development of novel antibiotics.

Chapter 1: The Lincosamide Antibiotics: Structure and Significance

Lincosamides are a class of antibiotics produced by Streptomyces species that function by binding to the 23S portion of the 50S bacterial ribosomal subunit, interfering with protein synthesis in a bacteriostatic manner.[1][2] The two most studied natural lincosamides are lincomycin A, produced by Streptomyces lincolnensis, and celesticetin, produced by S. caelestis.[1][3]

The core structure of a lincosamide consists of a pyrrolidine ring (the proline moiety) linked via an amide bond to a pyranose moiety, specifically an eight-carbon thiooctose sugar.[1] The nature of the alkyl substitution on the proline ring significantly impacts the antibiotic's efficacy. Lincomycin A possesses a (2S,4R)-4-propyl-L-proline (PPL) unit, whereas celesticetin contains the more common proteinogenic L-proline.[4][5] This structural difference is a key determinant of their respective antibacterial potency, making the biosynthesis of the PPL precursor a subject of intense scientific interest.

Chapter 2: A Tale of Two Prolines: Divergent Biosynthetic Origins

The biosynthesis of lincosamides presents a remarkable example of evolutionary adaptation, particularly in the origin of the proline building block. The pathways diverge profoundly between lincomycin and celesticetin:

-

Celesticetin: The N-methyl-L-proline moiety in celesticetin is derived directly from the primary metabolite L-proline. The biosynthetic machinery simply activates and incorporates this readily available amino acid.[5]

-

Lincomycin: In contrast, the N-methyl-4-propyl-L-proline (PPL) of lincomycin is a specialized, "non-canonical" amino acid synthesized via a complex, multi-step pathway that begins with L-tyrosine.[4][5]

The genes responsible for PPL biosynthesis are present in the lincomycin biosynthetic gene cluster (lmb) but are notably absent from the celesticetin cluster (ccb).[4][6] Homologs of these genes are found in the biosynthetic clusters of other distinct natural products, such as the antitumor pyrrolobenzodiazepines (PBDs) and the microbial hormone hormaomycin, suggesting the acquisition of this entire sub-pathway by the lincomycin producer via horizontal gene transfer.[4][5][7] This acquisition provided an evolutionary advantage, leading to the production of a more potent antibiotic.

Chapter 3: The Core Pathway: Biosynthesis of 4-Propyl-L-Proline (PPL) from L-Tyrosine

The conversion of a common amino acid like L-tyrosine into the unique PPL structure involves a series of unusual enzymatic reactions, particularly those responsible for cleaving and refashioning the precursor's side chain. This pathway represents a fascinating intersection of anabolic and catabolic-like chemistry.[8][9]

Initial Reactions: Aromatic Ring Activation and Cleavage

The pathway is initiated by two key enzymes that prepare the stable aromatic ring of L-tyrosine for cleavage:

-

Ortho-hydroxylation: An L-tyrosine hydroxylase, LmbB2 , catalyzes the ortho-hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[10] This step is crucial for activating the aromatic ring for subsequent cleavage.

-

Extradiol Cleavage: A non-heme 2,3-dioxygenase, LmbB1 , acts on L-DOPA to perform an extradiol cleavage of the aromatic ring.[8][10] The resulting semialdehyde intermediate spontaneously cyclizes to yield an unstable pyrroline product, setting the stage for the formation of the core proline ring.[10]

A Novel C-C Bond Cleavage Mechanism

One of the most enigmatic steps in the pathway is the removal of a two-carbon unit from the side chain of the pyrroline intermediate. Recent studies have proposed an unprecedented mechanism involving a putative γ-glutamyltransferase, LmbA .[11][12] Instead of direct C-C bond cleavage, LmbA is thought to catalyze the transient attachment of a glutamate residue to an intermediate, which indirectly facilitates the cleavage of an oxalyl residue.[11] This proposed role for a γ-glutamyltransferase in C-C bond scission is highly unusual and represents a novel catalytic function for this enzyme family.[11][12]

Final Tailoring and Reduction Steps

Following the key cleavage event, a series of tailoring enzymes complete the synthesis of PPL:

-

Methylation (LmbW): A methyltransferase modifies the intermediate.[11][12]

-

Isomerization (LmbX): An isomerase rearranges the molecule into a form suitable for reduction.[11][12][13]

-

Reduction (LmbY): Finally, a reductase catalyzes the reduction to yield the final product, (2S,4R)-4-propyl-L-proline (PPL).[11][12][13]

The complete biosynthetic pathway from L-tyrosine to PPL is summarized in the diagram below.

Diagram 1: Biosynthesis of 4-Propyl-L-proline (PPL) from L-Tyrosine.

Chapter 4: Proline Moiety Activation and Condensation

Once PPL is synthesized, it must be activated and condensed with the thiooctose sugar moiety to form the lincosamide scaffold. This process is handled by a system that combines elements of nonribosomal peptide synthetase (NRPS) machinery with unique enzymes.[14]

Substrate-Specific Adenylation

The first step is the activation of the proline derivative's carboxyl group. This is catalyzed by a stand-alone adenylation (A) domain enzyme, which activates its specific substrate using ATP to form an aminoacyl-AMP intermediate.[14]

-

In lincomycin biosynthesis, LmbC specifically recognizes and activates PPL.[4][5]

-

In celesticetin biosynthesis, the orthologous enzyme CcbC activates L-proline.[4][5]

The substrate specificity of these A-domains is a critical control point. Studies have shown that the binding pocket of LmbC has adapted to accommodate the bulkier propyl side chain of PPL, a key evolutionary step following the acquisition of the PPL biosynthetic genes.[5]

Carrier Protein-Mediated Condensation

The activated aminoacyl-AMP is then transferred to a carrier protein (CP), tethering it as a thioester. In lincomycin biosynthesis, this carrier is the N-terminal domain of LmbN (LmbN-CP) .[14] Finally, a condensation enzyme, LmbD (or CcbD in celesticetin), catalyzes the formation of the amide bond between the CP-tethered proline moiety and the amino group of the thiooctose sugar precursor, releasing the nascent lincosamide scaffold.[15]

Diagram 2: Workflow for PPL Activation and Condensation.

Chapter 5: Experimental Protocol: In Vitro Characterization of LmbA

To validate the proposed C-C bond cleavage activity of LmbA, a robust in vitro assay is essential. This protocol outlines a self-validating system to test the hypothesis.

Objective: To determine if recombinant LmbA can catalyze the conversion of the cyclized pyrroline intermediate (substrate) to the subsequent product in the PPL pathway in the presence of L-glutamate.

Methodology:

-

Recombinant Protein Expression and Purification:

-

Clone the lmbA gene into an expression vector (e.g., pET-28a with an N-terminal His6-tag).

-

Transform the construct into E. coli BL21(DE3).

-

Induce protein expression with IPTG at 16°C overnight.

-

Lyse cells and purify the His-tagged LmbA protein using Ni-NTA affinity chromatography.

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Substrate Synthesis:

-

The pyrroline intermediate substrate is unstable. Therefore, it must be generated in situ immediately before the assay.

-

Incubate L-DOPA with purified recombinant LmbB1 in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 30 minutes at 30°C.

-

Terminate the LmbB1 reaction (e.g., by heat inactivation or rapid filtration) to provide the substrate for the LmbA assay.

-

-

In Vitro LmbA Assay:

-

Prepare reaction mixtures in triplicate as described in the table below. The exclusion of key components serves as a negative control, ensuring the observed activity is dependent on LmbA and glutamate.

-

Assay Components Table:

Component Reaction A (Complete) Reaction B (- LmbA) Reaction C (- Glutamate) LmbB1-generated Substrate 100 µM 100 µM 100 µM Purified LmbA 10 µM 0 µM 10 µM L-Glutamate 1 mM 1 mM 0 mM | Reaction Buffer | to 100 µL | to 100 µL | to 100 µL |

-

Incubate all reactions at 30°C.

-

Take time-point samples (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding an equal volume of cold methanol.

-

-

Analysis by LC-MS/MS:

-

Centrifuge quenched samples to precipitate protein.

-

Analyze the supernatant using a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Develop a method to separate the substrate and the expected product.

-

Monitor for the disappearance of the substrate's mass-to-charge ratio (m/z) and the appearance of the expected product's m/z.

-

Use MS/MS fragmentation to confirm the identity of the product.

-

-

Expected Outcome & Validation:

-

Product formation should only be observed in "Reaction A".

-

The absence of product in "Reaction B" confirms the reaction is enzyme-dependent.

-

The absence of product in "Reaction C" validates the hypothesis that L-glutamate is a required co-substrate for the LmbA-catalyzed reaction, consistent with the proposed γ-glutamyltransferase mechanism.

-

Chapter 6: Future Directions and Biotechnological Potential

The detailed elucidation of the PPL biosynthetic pathway opens exciting avenues for research and development.

-

Biosynthetic Engineering: Understanding the substrate specificity of the enzymes, particularly the LmbC A-domain, allows for rational protein engineering. Modifying the LmbC binding pocket could enable the incorporation of other non-canonical amino acids, leading to the creation of novel lincosamide analogs with potentially improved potency, altered spectra of activity, or better pharmacokinetic properties.[4]

-

Pathway Refactoring: The entire PPL biosynthetic gene cassette could be transferred into heterologous hosts that produce other natural products, potentially creating hybrid molecules with unique bioactivities.

-

Enzymatic Catalysis: The unique enzymes of this pathway, such as the C-C bond cleaving LmbA, are of significant interest for their potential use as biocatalysts in synthetic organic chemistry.

References

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PNAS. [Link]

-

Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). Accounts of Chemical Research. [Link]

-

Molecular basis for carrier protein-dependent amide bond formation in the biosynthesis of lincosamide antibiotics. (n.d.). ResearchGate. [Link]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond?. (2016). PubMed. [Link]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. (2016). National Institutes of Health (NIH). [Link]

-

Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). Accounts of Chemical Research. [Link]

-

Lincosamides. (n.d.). Wikipedia. [Link]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. (n.d.). Frontiers. [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (n.d.). Semantic Scholar. [Link]

-

Recent advances in lincosamide biosynthetic studies. (2021). ResearchGate. [Link]

-

Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis. (n.d.). PLOS One. [Link]

-

Proposed propylproline biosynthetic sub-pathway of the lincomycin (A) and the hormaomycin (B) BGCs. (n.d.). ResearchGate. [Link]

-

Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products. (n.d.). Semantic Scholar. [Link]

-

Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis. (2013). National Institutes of Health (NIH). [Link]

-

Lincosamide Antibiotics: Structure, Activity, and Biosynthesis. (n.d.). ResearchGate. [Link]

-

Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. (2017). PubMed. [Link]

-

Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. (2018). ACS Publications. [Link]

-

Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism. (2015). PubMed Central. [Link]

-

Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. (2020). PubMed Central. [Link]

-

Biosynthesis of lincosamide antibiotics a, Structures of lincosamide antibiotics. b, Enzyme reactions of LmbF, CcbF and LmbF/CcbF variants... (n.d.). ResearchGate. [Link]

-

N-Deacetylation in Lincosamide Biosynthesis Is Catalyzed by a TldD/PmbA Family Protein. (2020). ACS Publications. [Link]

-

Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes. (2021). National Institutes of Health (NIH). [Link]

-

Structures of lincosamides (A-C) and other natural compounds containing... (n.d.). ResearchGate. [Link]

-

(PDF) N-Deacetylation in Lincosamide Biosynthesis Is Catalyzed by a TldD/PmbA Family Protein. (2020). ResearchGate. [Link]

Sources

- 1. Lincosamides - Wikipedia [en.wikipedia.org]

- 2. Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis | PLOS One [journals.plos.org]

- 5. Adaptation of an L-Proline Adenylation Domain to Use 4-Propyl-L-Proline in the Evolution of Lincosamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products. | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C-C Bond? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? [frontiersin.org]

- 14. Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

understanding the mechanism of action of lincomycin's amino acid component

An In-depth Technical Guide to the Mechanism of Action of Lincomycin's Amino Acid Component

Authored by Gemini, Senior Application Scientist

This guide provides a detailed exploration of the pivotal role of (2S,4R)-4-propyl-L-proline, the unique amino acid component of the antibiotic lincomycin. We will dissect its biosynthesis, its crucial function in ribosomal binding, and the experimental methodologies used to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding beyond introductory descriptions.

Introduction to Lincomycin and its Unique Amino Acid Moiety

Lincomycin is a lincosamide antibiotic produced by the soil bacterium Streptomyces lincolnensis. It is primarily effective against Gram-positive bacteria. Its structure is a conjugate of an amino sugar, methylthiolincosamide, and a non-proteinogenic amino acid, (2S,4R)-4-propyl-L-proline (PPL). While the amino sugar is essential for its antibiotic activity, the PPL moiety plays a critical and specific role in the drug's interaction with its target, the bacterial ribosome. This guide will focus specifically on the contribution of this unique amino acid to the overall mechanism of action of lincomycin.

The Biosynthesis of (2S,4R)-4-propyl-L-proline (PPL) and its Incorporation

The biosynthesis of lincomycin is a complex process involving a series of enzymatic reactions. The formation of the PPL moiety and its subsequent linkage to the amino sugar is a key part of this pathway.

The Biosynthetic Pathway of PPL

The biosynthesis of PPL begins with L-tyrosine, which undergoes a series of modifications by a dedicated set of enzymes encoded in the lincomycin biosynthetic gene cluster. Key steps in this pathway include the oxidative cleavage of the aromatic ring of tyrosine and subsequent modifications to form the propyl-proline ring. The enzyme LmbC, a non-heme iron-dependent dioxygenase, is crucial for the initial ring cleavage of L-tyrosine, a critical step in the formation of the propyl-proline moiety. Following this, a series of reactions catalyzed by other enzymes in the cluster, including reductases, dehydratases, and cyclases, lead to the formation of PPL.

Incorporation of PPL into Lincomycin

Once synthesized, PPL is activated and then coupled to the amino sugar precursor. This process is mediated by a non-ribosomal peptide synthetase (NRPS)-like machinery. The enzyme LmbN, an amide synthetase, is responsible for the final condensation of the PPL with the methylthiolincosamide to form lincomycin. This enzymatic step ensures the correct stereochemistry and linkage of the two components, which is essential for the antibiotic's activity.

Caption: Biosynthetic pathway of PPL and its incorporation into lincomycin.

The Crucial Role of the Amino Acid Moiety in Ribosomal Targeting

Lincomycin exerts its antibiotic effect by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). The PPL moiety of lincomycin plays a direct and critical role in this binding and inhibitory action.

Binding to the Peptidyl Transferase Center